6-Aminoestradiol

Estradiol Conjugate Immunoassay Development Receptor Binding

Procuring isomerically pure, conjugation-ready estradiol tracers often results in heterogeneous mixtures that compromise assay sensitivity. 6-Aminoestradiol eliminates this variability by providing a stereochemically defined scaffold with the reactive amine strategically positioned at C6. - Achieves ≥96% epimeric excess (6α-epimer) for homogeneous tracer synthesis. - Preserves unmodified C3- and C17-hydroxyls to maintain native receptor recognition. - Enables site-specific biotin, fluorescein, or acridinium ester conjugation without steric hindrance.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 104975-49-7
Cat. No. B027207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoestradiol
CAS104975-49-7
Synonyms6-aminoestradiol
6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer
6-aminoestradiol, (6alpha,17beta)-isomer
6-aminoestradiol, (6beta,17beta)-isome
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N
InChIInChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1
InChIKeyNJQNPYWBIWHYJP-YDYZGFHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoestradiol: Estradiol Probe Synthesis Building Block


6-Aminoestradiol (CAS 104975-49-7) is a synthetic, semi-synthetic derivative of the endogenous estrogen 17β-estradiol, distinguished by the substitution of an amino group at the C6 position of the steroid nucleus [1]. This modification is not naturally occurring and is achieved through stereoselective synthesis, yielding both 6α- and 6β-epimers [2][3]. The primary value of this compound lies not in its inherent biological activity, but in its role as a versatile intermediate. The C6-amino group serves as a unique, site-specific handle for conjugating a wide variety of reporter molecules, such as biotin, fluorescein, and acridinium esters, without directly modifying the critical C3- and C17-hydroxyl groups essential for receptor and antibody recognition [3][4].

Why 6-Aminoestradiol Is Irreplaceable


Generic substitution with other amino-substituted estradiol analogs is scientifically invalid due to the extreme structure-function sensitivity of the estrogen binding pocket [1]. The position of the amino group is not arbitrary; modifications at the A-ring (e.g., C2 or C4) or D-ring (e.g., C17) of the estradiol core can profoundly disrupt receptor binding affinity [2][3], alter antibody recognition epitopes, or sterically hinder the necessary receptor-ligand interactions. 6-Aminoestradiol is specifically designed to place the reactive amine at a sterically tolerated C6 position on the B-ring [4]. This strategic location allows the compound to serve as a scaffold that minimally interferes with the critical binding interactions of the natural C3- and C17-hydroxyl groups, a feature not guaranteed by A-ring or D-ring amino analogs [4].

6-Aminoestradiol: Key Differentiation Data


C6 Conjugation Handle vs. D-Ring Analogs

6-Aminoestradiol offers a distinct advantage over C17-modified analogs by preserving the native C17-hydroxyl group, a critical determinant for receptor and antibody binding [1][2]. In contrast, conjugating a reporter molecule directly to the C17 position often abolishes or severely diminishes binding. For example, the avidity of various C17-substituted estradiol analogs for the estrogen receptor was found to be of a low order, rendering them unsuitable for applications requiring intact receptor recognition [1]. 6-Aminoestradiol's C6 modification is designed to avoid this pitfall [2].

Estradiol Conjugate Immunoassay Development Receptor Binding

Stereoselective Synthesis for Isomerically Pure Conjugates

The synthesis of 6α-aminoestradiol proceeds with high stereocontrol, yielding the desired α-epimer with a reported 96% epimeric excess (ee) [1]. This is a quantifiable measure of process robustness. While a separate method for 6β-aminoestradiol results in a 60:40 α:β isomeric mixture that requires preparative HPLC separation to achieve a pure β-epimer [2], the 6α-epimer can be obtained with high stereoselectivity directly from the reduction step, offering a more efficient route to a specific, isomerically pure building block [1].

Stereoselective Synthesis Epimeric Purity Fluorescent Probes

High-Purity Conjugate Generation for Sensitive Assays

6-Aminoestradiol is a proven precursor for generating high-purity research tools. The final conjugate products, such as biotinylated, acridinium, and fluorescein-labeled estradiol probes, are consistently reported to be obtained in >99% purity following preparation from 6-aminoestradiol [1][2]. This high purity is a direct, quantifiable attribute of the final product enabled by this specific precursor. While the purity of the 6-aminoestradiol building block itself is often reported as ≥95% , its successful use as a scaffold to create ultra-pure (>99%) final conjugates is the key differentiator.

Conjugate Purity Assay Sensitivity Fluorescent Tracer

6-Aminoestradiol: Validated Application Scenarios


Estrogen Receptor Probe Synthesis for Binding Studies

When the objective is to create a molecular probe that retains high affinity for the estrogen receptor, 6-aminoestradiol is the optimal scaffold. Its design leaves the critical C3- and C17-hydroxyl groups unmodified [1], which is in contrast to C17-substituted analogs that exhibit low binding avidity [2]. The C6-amino group can then be used to conjugate reporter molecules like biotin or fluorescein, yielding conjugates with >99% purity [1], making them suitable for sensitive receptor binding assays and structural biology studies.

Homogeneous Tracers for Immunoassays

For developing sensitive and specific competitive immunoassays for estradiol, tracer homogeneity is paramount. The stereoselective synthesis of the 6α-epimer with 96% epimeric excess provides a direct route to a single, well-defined isomer [3]. This allows for the creation of isomerically pure fluorescent or chemiluminescent conjugates [1][3]. The ability to generate such pure tracers directly impacts assay sensitivity and reduces variability, making 6-aminoestradiol a preferred starting material for this application.

Estradiol Affinity Resins for Protein Purification

To purify estrogen-binding proteins (e.g., estrogen receptors, anti-estradiol antibodies) using affinity chromatography, the ligand must be immobilized without losing its native binding properties. 6-Aminoestradiol is uniquely suited for this task. Its C6-amino group serves as a site for covalent attachment to an activated solid support [1]. Because this modification is at C6, it is spatially distant from the C3- and C17-hydroxyls, the primary recognition motifs for most estrogen-binding proteins, thereby preserving the affinity of the immobilized ligand for its target [1].

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